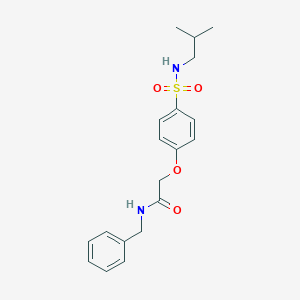
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide, also known as FPPC, is a chemical compound with potential applications in scientific research. FPPC is a piperidine derivative that has been synthesized through a multistep process involving the reaction of various chemical reagents.
Mécanisme D'action
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide inhibits HDAC activity by binding to the active site of the enzyme. HDACs are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC activity, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide prevents this deacetylation process and promotes the acetylation of histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to have a variety of biochemical and physiological effects. In cell-based assays, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC activity, making it a useful tool for studying the role of HDACs in disease. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is also relatively stable and can be easily synthesized in the lab. However, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for research on (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide. One area of interest is the development of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide analogs with improved pharmacokinetic properties and selectivity for specific HDAC isoforms. Another area of interest is the use of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to better understand the mechanism of action of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide involves a multistep process that begins with the reaction of 4-fluorobenzoyl chloride with piperidine to yield 1-(4-fluorobenzoyl)piperidine. Next, this intermediate product is reacted with pyridine-2-carboxaldehyde to yield (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has potential applications in scientific research, particularly in the field of drug discovery. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs play a key role in regulating gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. By inhibiting HDAC activity, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide may have therapeutic potential for these diseases.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-16-6-4-15(5-7-16)19(26)24-11-8-14(9-12-24)18(25)23-22-13-17-3-1-2-10-21-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUELMUDTVVAYRF-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)

![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)
